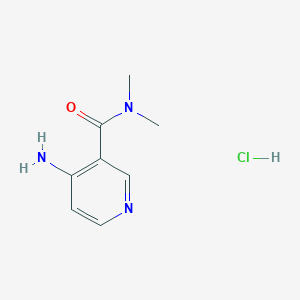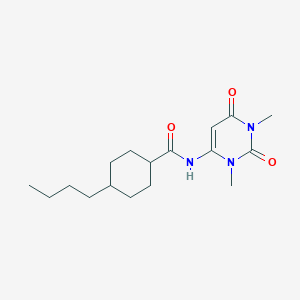![molecular formula C21H22BrN3O5S B2754068 1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1358634-26-0](/img/structure/B2754068.png)
1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a useful research compound. Its molecular formula is C21H22BrN3O5S and its molecular weight is 508.39. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Applications
The compound “1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields:
Pharmacology: Potential Therapeutic Agent Development: This compound’s structure suggests it could be a candidate for drug development, particularly due to the presence of the oxadiazole and piperidine groups, which are often seen in pharmacologically active molecules. The bromophenyl group could potentially be modified to enhance the compound’s interaction with biological targets.
Biochemistry: Enzyme Inhibition Studies: The sulfonyl moiety within the compound could act as an inhibitor for certain enzymes. Research could explore its effects on enzymes like acetylcholinesterase, which is crucial in nerve impulse transmission.
Neurobiology: Neuroprotective Agent Research: Given the potential for enzyme inhibition, this compound might be studied for its neuroprotective properties, particularly in conditions characterized by oxidative stress and associated neural damage.
Oncology: Antitumor Activity Exploration: Compounds with similar structures have shown antitumor activities. This compound could be investigated for its efficacy against specific cancer cell lines, potentially leading to new cancer treatments.
Aquatic Toxicology: Impact on Aquatic Organisms: The compound’s effects on aquatic life, such as fish alevins, could be studied to understand its toxicity and environmental impact, which is crucial for assessing the safety of chemical release into ecosystems.
Material Science: Synthesis of Novel Materials: The bromophenyl group could be used in cross-coupling reactions to synthesize novel materials with unique properties, potentially useful in electronics or as catalysts.
Analytical Chemistry: Development of Detection Methods: Research could focus on developing analytical methods to detect this compound in biological samples, which is essential for pharmacokinetics and environmental monitoring.
Computational Chemistry: Molecular Modeling: The compound’s structure could be used in computational studies to model interactions with biological targets, predict biological activity, and guide the synthesis of analogs with enhanced properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s suggested that the compound may affect the activity of ache, leading to changes in nerve pulse transmission . This can result in behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound may influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA) , a common biomarker for cellular oxidative injury . Overexpression of ROS has been linked to disease development .
Result of Action
The compound’s action may lead to an increase in ROS and MDA levels, indicating oxidative stress . This can result in cellular damage and potentially contribute to disease development .
Eigenschaften
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5S/c1-28-17-11-15(12-18(13-17)29-2)20-23-21(30-24-20)14-7-9-25(10-8-14)31(26,27)19-5-3-16(22)4-6-19/h3-6,11-14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQQZOYENMZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)




![Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2753997.png)




![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)
